2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-(3-ethylmorpholin-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-2-8-7-11-6-5-10(8)4-3-9;;/h8H,2-7,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJMUXLLULCTMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Ethylmorpholine Intermediate
The 3-ethylmorpholine intermediate is generally prepared by alkylation of morpholine derivatives or by ring-closure methods involving appropriate amino alcohol precursors.
- Alkylation of Morpholine: Morpholine can be selectively alkylated at the 3-position using ethyl halides under controlled conditions, often in the presence of a base to facilitate nucleophilic substitution.
- Ring Closure from Amino Alcohols: An alternative method involves cyclization of 3-amino-1-propanol derivatives with ethyl substituents, using dehydrating agents or catalysts to form the morpholine ring.
Attachment of Ethan-1-amine Side Chain
The ethan-1-amine moiety is introduced at the 4-position of the morpholine ring through nucleophilic substitution or ring-opening reactions with epoxide intermediates.
- Epoxide Ring-Opening: A common method involves reacting the morpholine nitrogen with an epoxide such as ethylene oxide under basic or neutral conditions to yield the 2-(morpholin-4-yl)ethan-1-amine structure.
- Use of Amine Salts: The reaction often employs amine salts with triethylamine to neutralize the medium and promote efficient ring-opening, as described in general synthetic procedures involving epoxide and amine salt reactions in anhydrous methanol at elevated temperatures (60–65 °C) for several hours.
Formation of Dihydrochloride Salt
The free base of 2-(3-ethylmorpholin-4-yl)ethan-1-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as dioxane or methanol.
- Salt Formation Conditions: Typically, 4 M HCl in dioxane is added to the free amine solution at room temperature and stirred overnight to ensure complete salt formation.
- Isolation: The resultant dihydrochloride salt precipitates upon addition of ethyl acetate and can be filtered and washed to obtain a pure crystalline product.
Detailed Reaction Conditions and Purification
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield / Notes |
|---|---|---|---|---|---|
| Alkylation of morpholine | Ethyl halide, base (e.g., K2CO3) | Acetonitrile, acetone | 30–50 °C | 10–30 hours | Controlled molar ratios; inert atmosphere |
| Epoxide ring-opening | Epoxide (ethylene oxide), amine salt, triethylamine | Anhydrous methanol | 60–65 °C | 6–16 hours | Stirring under N2; reaction monitored by TLC |
| Dihydrochloride salt formation | 4 M HCl in dioxane | Dioxane, MeOH, EtOAc | Room temperature | Overnight | Precipitation in EtOAc; filtration and washing |
Research Findings and Optimization
- The epoxide ring-opening step is critical for high yield and purity. Using anhydrous methanol and controlling the temperature at 60–65 °C ensures efficient conversion without side reactions.
- Triethylamine acts as a base to neutralize the amine salt and facilitate nucleophilic attack on the epoxide.
- The dihydrochloride salt formation improves compound stability and crystallinity, facilitating handling and storage.
- Purification by flash column chromatography after the ring-opening step may be employed to separate cyclic byproducts and Boc-protected intermediates if present.
- Reaction times vary from 6 hours to overnight depending on scale and reagent purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Scientific Research Applications
Biochemical Applications
2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride is utilized as a non-ionic organic buffering agent in cell culture systems. It maintains a stable pH range (6–8.5), which is crucial for various biological assays and experiments. This property makes it suitable for applications in:
- Cell Culture : Used to stabilize the pH in cell culture media, enhancing cell viability and function.
Pharmaceutical Development
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its morpholine structure is often found in drugs targeting central nervous system disorders, providing:
- Neuropharmacological Effects : Research indicates potential applications in developing drugs for treating anxiety and depression due to its ability to cross the blood-brain barrier.
Material Science
The compound's unique structure allows it to be used in developing new materials, particularly in the field of polymers and coatings. Its characteristics include:
- Adhesive Properties : It can enhance adhesion properties when incorporated into polymer matrices.
Analytical Chemistry
In analytical applications, this compound can be employed as a reagent in various chemical analyses, including:
- Chromatography : Acts as a stabilizing agent or modifier in chromatographic techniques, improving resolution and peak shape.
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Morpholine/Ethanamine Derivatives
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 3-ethylmorpholine group likely increases lipophilicity compared to 2,5-dimethylmorpholine derivatives (e.g., CAS 1803588-64-8) . This may improve membrane permeability but reduce aqueous solubility.
Pyridine-containing derivatives (e.g., CAS 2768326-66-3) replace the morpholine oxygen with a nitrogen atom, altering hydrogen-bonding capacity and acidity .
Salt Forms and Solubility :
- All compounds are hydrochloride or dihydrochloride salts, suggesting similar ionization profiles under physiological conditions. However, molecular weight variations (229.5–306.41) indicate differences in pharmacokinetic behavior .
Biological Activity
2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a morpholine ring, which is known to influence its interaction with biological targets. Its molecular formula is , and it typically exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.
Biological Activity Overview
The biological activity of this compound can be summarized in several key areas:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor effects. For example, derivatives containing morpholine have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Kinase Inhibition : Research indicates that compounds with morpholine moieties can act as inhibitors of key signaling pathways involved in cancer progression, such as the ERK and PI3K pathways. These pathways are crucial for cell survival and proliferation .
- Neuropharmacological Effects : Morpholine derivatives have been implicated in modulating neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. The interaction with GABA receptors has been noted, suggesting anxiolytic or sedative properties .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Protein Kinases : By inhibiting protein kinases such as ERK and PI3K, the compound may disrupt signaling pathways that promote tumor growth and survival .
- Induction of Apoptosis : Similar compounds have shown the ability to trigger apoptotic pathways in cancer cells, leading to reduced viability and increased cell death .
Case Studies
Several studies highlight the biological activity of morpholine-containing compounds:
- Study on Antitumor Activity : A study evaluated the effects of a morpholine derivative on Ehrlich Ascites Carcinoma (EAC) cells. The results demonstrated a significant reduction in tumor cell viability, indicating potential for development as an antitumor agent .
- Kinase Inhibition Assays : In vitro assays revealed that compounds structurally related to this compound exhibited substantial inhibitory activity against both ERK1 and ERK2 kinases at micromolar concentrations, supporting their role as potential therapeutic agents against cancer .
Data Tables
The following table summarizes key findings from various studies on the biological activity of related morpholine compounds:
Q & A
Q. How does the dihydrochloride form compare to other salt forms (e.g., hydrochloride or sulfate) in terms of bioavailability?
Q. What structural analogs of this compound have been explored for CNS-targeted applications, and what are their limitations?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
